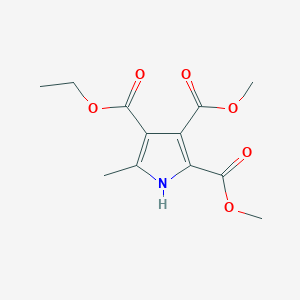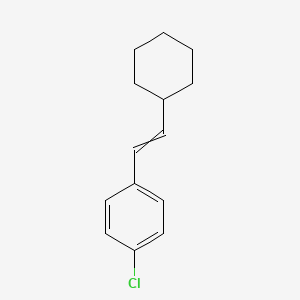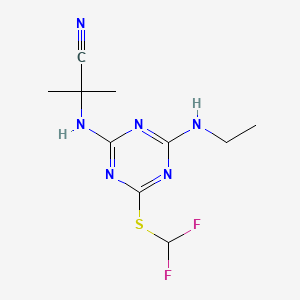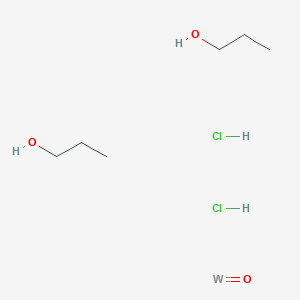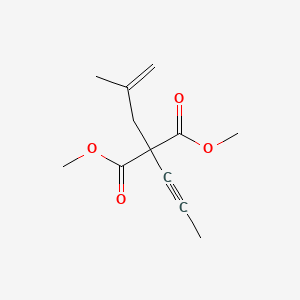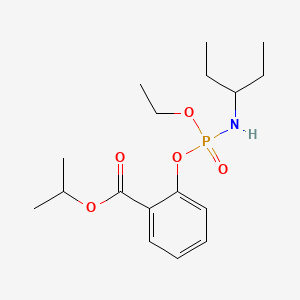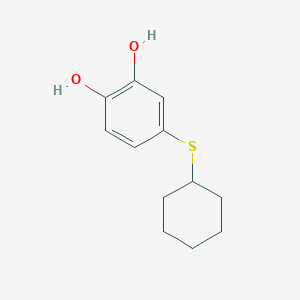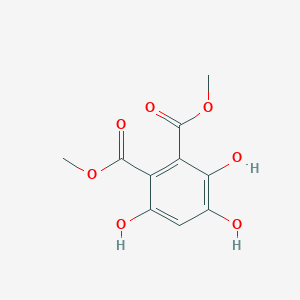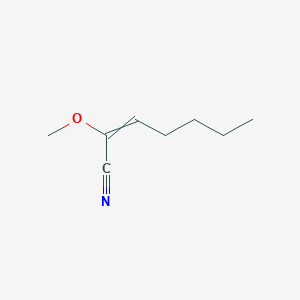![molecular formula C9H9ClO B14328544 {[(2-Chloroethenyl)oxy]methyl}benzene CAS No. 104678-36-6](/img/structure/B14328544.png)
{[(2-Chloroethenyl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2-Chloroethenyl)oxy]methyl}benzene is an organic compound with the molecular formula C9H9ClO It contains a benzene ring substituted with a 2-chloroethenyl group and a methoxy group
Méthodes De Préparation
The synthesis of {[(2-Chloroethenyl)oxy]methyl}benzene typically involves the reaction of benzyl chloride with sodium chloroacetate, followed by the elimination of hydrogen chloride. This reaction is carried out under basic conditions, often using sodium hydroxide as the base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloroacetate anion attacks the benzyl chloride, leading to the formation of the desired product.
Analyse Des Réactions Chimiques
{[(2-Chloroethenyl)oxy]methyl}benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the compound can lead to the formation of corresponding alcohols or alkanes.
Addition Reactions: The double bond in the 2-chloroethenyl group can participate in addition reactions with various electrophiles, leading to the formation of substituted products.
Applications De Recherche Scientifique
{[(2-Chloroethenyl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of {[(2-Chloroethenyl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
{[(2-Chloroethenyl)oxy]methyl}benzene can be compared with other similar compounds, such as:
Chlorobenzene: A simpler compound with a chlorine atom directly attached to the benzene ring.
Benzyl Chloride: Contains a benzyl group substituted with a chlorine atom.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety.
The uniqueness of this compound lies in its combination of a benzene ring with a 2-chloroethenyl group and a methoxy group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
104678-36-6 |
|---|---|
Formule moléculaire |
C9H9ClO |
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
2-chloroethenoxymethylbenzene |
InChI |
InChI=1S/C9H9ClO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
DZLWNQNZXRYQIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


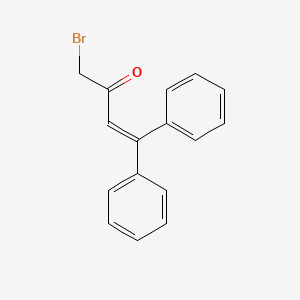
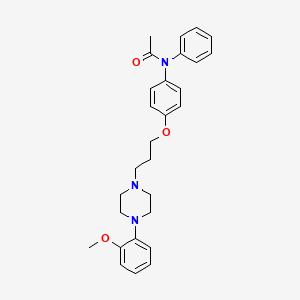
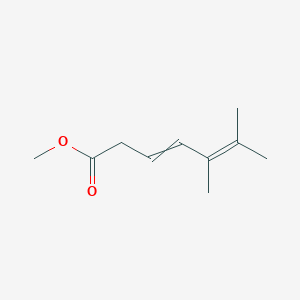
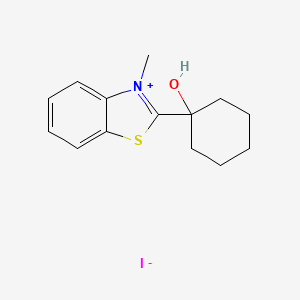
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
